BenchChemオンラインストアへようこそ!

SID 26681509 quarterhydrate

Cathepsin L Slow-binding inhibitor Enzyme kinetics

Choose SID 26681509 quarterhydrate for superior selectivity (7- to 151-fold for cathepsin L) and sustained inhibition via its unique slow-binding kinetics. A reversible, competitive inhibitor with proven in vivo efficacy in sepsis & I/R models. Ideal for assays requiring minimal off-target effects compared to non-specific E64d or unstable peptide inhibitors.

Molecular Formula C27H35N5O6S
Molecular Weight 557.7 g/mol
Cat. No. B11933563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSID 26681509 quarterhydrate
Molecular FormulaC27H35N5O6S
Molecular Weight557.7 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C.O
InChIInChI=1S/C27H33N5O5S.H2O/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21;/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36);1H2/t22-;/m0./s1
InChIKeyGQNHENAIYGJDBR-FTBISJDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SID 26681509 quarterhydrate: A Slow-Binding, Selective Cathepsin L Inhibitor for Antiparasitic and Inflammation Research


SID 26681509 quarterhydrate is a thiocarbazate-based small molecule identified as a potent, reversible, and competitive inhibitor of human cathepsin L (EC 3.4.22.15) with an IC₅₀ of 56 nM [1]. It emerged from a high-throughput screen of 57,821 compounds within the NIH Molecular Libraries Small Molecule Repository [1]. Distinctively, the compound exhibits slow-binding kinetics, achieving an IC₅₀ of 1.0 nM after a 4-hour preincubation, and displays 7- to 151-fold selectivity for cathepsin L over related cysteine cathepsins (B, K, S, V) and papain, with no inhibitory activity against the serine protease cathepsin G [1]. Beyond its protease inhibition profile, SID 26681509 quarterhydrate demonstrates antiparasitic activity, inhibiting the in vitro propagation of Plasmodium falciparum (IC₅₀ = 15.4 μM) and Leishmania major (IC₅₀ = 12.5 μM) [2].

Why SID 26681509 Quarterhydrate Cannot Be Substituted with Generic Cathepsin L Inhibitors


Generic substitution of cathepsin L inhibitors is scientifically unsound due to critical differences in binding kinetics, selectivity profiles, and off-target activity. Standard broad-spectrum cysteine protease inhibitors like E64d lack the target selectivity and slow-binding characteristics essential for nuanced biological interrogation [1]. While potent peptide-based inhibitors like Z-FY-CHO exist, their peptidic nature often confers poor membrane permeability and stability, limiting utility in cellular and in vivo models . In contrast, SID 26681509 quarterhydrate offers a unique combination of reversible, slow-binding, and highly selective inhibition of cathepsin L, validated across a panel of related proteases, which directly translates to reduced off-target effects and greater experimental confidence [2].

Quantitative Differentiation of SID 26681509 Quarterhydrate from Leading Cathepsin L Inhibitor Alternatives


Slow-Binding Kinetics Confer Sub-Nanomolar Potency After Preincubation

SID 26681509 quarterhydrate demonstrates time-dependent, slow-binding inhibition, a feature absent in many rapidly reversible inhibitors like Z-FY-CHO. After a 4-hour preincubation with cathepsin L, the IC₅₀ of SID 26681509 shifts from 56 nM to 1.0 nM, a 56-fold increase in potency [1]. This is accompanied by a measured Kᵢ of 0.89 nM determined via transient kinetic analysis, with association and dissociation rate constants (kₒₙ = 24,000 M⁻¹s⁻¹, kₒ𝒻𝒻 = 2.2 × 10⁻⁵ s⁻¹) [1]. In comparison, the widely used inhibitor Z-FY-CHO (IC₅₀ = 0.85 nM) does not exhibit time-dependent enhancement of inhibition .

Cathepsin L Slow-binding inhibitor Enzyme kinetics

High Selectivity Over Other Cysteine Cathepsins Versus Broad-Spectrum Inhibitors

SID 26681509 quarterhydrate exhibits 7- to 151-fold greater selectivity for cathepsin L compared to a panel of related cysteine cathepsins (B, K, V, S) and papain [1]. In contrast, the broad-spectrum cysteine protease inhibitor E64d (Aloxistatin) lacks this selectivity, inhibiting papain with an IC₅₀ of ~1.6 nM and showing potent activity against multiple cathepsins [2]. Specific IC₅₀ values for SID 26681509 against off-target cathepsins after 1-hour incubation are 618 nM (cathepsin B), 4.2 μM (cathepsin V), 8.4 μM (cathepsin S), and >10 μM for cathepsin K [3].

Selectivity profiling Cathepsin panel Cysteine protease

Antiparasitic Activity Against Plasmodium falciparum and Leishmania major

SID 26681509 quarterhydrate possesses direct antiparasitic activity not shared by many cathepsin L inhibitors. It inhibits in vitro propagation of Plasmodium falciparum with an IC₅₀ of 15.4 μM and reduces viability of Leishmania major promastigotes with an IC₅₀ of 12.5 μM [1]. In contrast, the potent cathepsin L inhibitor Z-FY-CHO has reported trypanocidal activity (ED₅₀ = 45 nM against T. brucei) but lacks reported activity against P. falciparum or L. major . The peptide aldehyde Z-FY-CHO also exhibits significant cytotoxicity to human HL-60 cells at 21.5 μM , whereas SID 26681509 shows no toxicity to human aortic endothelial cells up to 100 μM .

Antimalarial Antileishmanial Parasitology

Lack of Cathepsin G Inhibition Distinguishes from Broad-Spectrum Inhibitors

SID 26681509 quarterhydrate exhibits no inhibitory activity against cathepsin G, a serine protease, even at concentrations up to 100 μM [1]. This contrasts with certain cathepsin K inhibitors like Odanacatib and Balicatib, which, while selective for cathepsin K, may still exhibit some cross-reactivity within the cysteine protease family . More importantly, the broad-spectrum inhibitor E64d does not discriminate between cysteine and serine proteases as clearly, and its selectivity profile is less well-defined for cathepsin G [2].

Serine protease Cathepsin G Selectivity

High-Value Application Scenarios for SID 26681509 Quarterhydrate in Research and Drug Discovery


Target Validation in Cathepsin L-Mediated Inflammatory Disease Models

Utilize SID 26681509 quarterhydrate in long-term cellular assays or in vivo models of inflammation (e.g., sepsis, ischemia/reperfusion injury) to validate cathepsin L as a therapeutic target. Its slow-binding kinetics and high selectivity ensure sustained target inhibition and minimize off-target effects, enabling cleaner phenotypic readouts [1]. The compound's proven in vivo efficacy in improving survival in murine sepsis models and reducing liver damage after I/R injury provides a direct translational foundation [2].

Mechanistic Studies in Parasitology and Host-Pathogen Interactions

Employ SID 26681509 quarterhydrate to dissect the role of host and/or parasite cathepsin L in infections with Plasmodium falciparum or Leishmania major. The compound's dual activity as a cathepsin L inhibitor and direct antiparasitic agent makes it a unique probe for studying the complex interplay between host proteases and parasite survival [3]. Its favorable cytotoxicity profile in human cells allows for extended treatment in host-parasite co-culture systems without confounding toxicity [3].

Tool Compound for Protease Profiling and Selectivity Screens

Incorporate SID 26681509 quarterhydrate as a reference standard in selectivity panels for cysteine cathepsins. Its well-characterized selectivity profile (7- to 151-fold for cathepsin L over B, K, V, S) and complete lack of cathepsin G inhibition provide a benchmark for evaluating new cathepsin L inhibitors [4]. The compound's slow-binding kinetics also make it a valuable tool for developing and validating assays that distinguish between rapid and slow-binding inhibitors [4].

Functional Studies of Cathepsin L in Cancer Cell Invasion and Metastasis

Apply SID 26681509 quarterhydrate in 3D cell culture invasion assays or in vivo metastasis models to investigate the role of cathepsin L in extracellular matrix degradation and tumor cell migration. Its reversible, competitive mechanism allows for precise temporal control of inhibition, while its selectivity minimizes confounding effects from related proteases like cathepsin B [4]. The compound's stability in cell culture medium and defined DMSO/ethanol solubility facilitate reproducible experimental workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SID 26681509 quarterhydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.